![molecular formula C22H29N3O6S2 B300451 2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300451.png)
2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
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Overview
Description
2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, commonly known as MPSPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPSPA belongs to the class of sulfonylurea compounds and has been found to exhibit potent antidiabetic, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
MPSPA acts by binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells, which stimulates insulin secretion by closing ATP-sensitive potassium channels. This results in the depolarization of the beta cell membrane and the subsequent release of insulin. MPSPA also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, MPSPA reduces oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
MPSPA has been found to exhibit potent antidiabetic effects by increasing insulin secretion and improving glucose tolerance. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB and MAPK signaling pathways. Additionally, MPSPA has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
MPSPA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, MPSPA also has some limitations. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of MPSPA is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on MPSPA. One potential direction is to further study its antidiabetic effects and explore its potential as a therapeutic agent for the treatment of diabetes. Another potential direction is to study its anti-inflammatory effects and explore its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MPSPA and its potential therapeutic applications.
Synthesis Methods
The synthesis of MPSPA involves the reaction of 2-methoxy-5-methylsulfonylaniline with 4-(1-piperidinylsulfonyl)benzeneacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields MPSPA as a white solid with a melting point of 193-195°C.
Scientific Research Applications
MPSPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antidiabetic effects by acting as a sulfonylurea receptor agonist, which stimulates insulin secretion from pancreatic beta cells. MPSPA has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, MPSPA has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide |
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Molecular Formula |
C22H29N3O6S2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H29N3O6S2/c1-17-7-12-21(31-2)20(15-17)25(32(3,27)28)16-22(26)23-18-8-10-19(11-9-18)33(29,30)24-13-5-4-6-14-24/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,23,26) |
InChI Key |
BUNQFJUUKLAUBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C |
Origin of Product |
United States |
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